N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
The compound N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a 3-methylthiophen-2-yl group. The acetamide side chain includes a 2-chloro-4-fluorophenylmethyl substituent. This structure combines halogenated aromatic moieties with heterocyclic systems, which are common in bioactive molecules due to their electronic and steric properties.
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2S/c1-9-4-5-24-15(9)16-21-20-14(23-16)7-13(22)19-8-10-2-3-11(18)6-12(10)17/h2-6H,7-8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVFLRRBBLZRDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NCC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophene moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated oxadiazole intermediate.
Attachment of the acetamide group: This step involves the reaction of the oxadiazole-thiophene intermediate with an appropriate acylating agent, such as acetyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It is explored for its potential use as a pesticide or herbicide.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl Acetamide Derivatives
A series of N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide were synthesized and evaluated for antimicrobial activity . Key findings:
- Structural Differences : The target compound replaces the sulfanyl (-S-) group with a methylthiophen-substituted oxadiazole ring. The chloro-fluorophenylmethyl group in the target compound differs from the simpler N-alkyl/aryl substituents (e.g., ethyl, benzyl) in the analogs.
- Bioactivity : Derivatives 6f and 6o exhibited potent antimicrobial activity, attributed to electron-withdrawing substituents (e.g., chloro, nitro) enhancing membrane penetration. The target compound’s 3-methylthiophen group may similarly improve lipophilicity and target binding.
- Toxicity : Most derivatives showed low hemolytic activity, except 6g and 6j (higher cytotoxicity). The chloro-fluoro substitution in the target compound may reduce toxicity compared to bulkier aryl groups .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
This compound features a dichlorophenyl group and a thiazole ring :
- Structural Comparison : The dichlorophenyl group increases steric bulk compared to the chloro-fluorophenyl group in the target compound. The thiazole ring (vs. oxadiazole) alters electronic properties, as sulfur in thiazole is less electronegative than oxygen in oxadiazole.
- The target compound’s oxadiazole-thiophen system may exhibit greater planarity, enhancing intermolecular interactions .
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
This fluorophenyl-containing thiadiazole derivative was characterized crystallographically :
- Crystal Data: Monoclinic system (space group P2₁/c), with unit cell dimensions a = 9.5061 Å, b = 11.2152 Å. The dihydro-thiadiazole ring introduces conformational rigidity absent in the target compound’s fully aromatic oxadiazole.
- Electronic Effects : The fluorine atom’s electronegativity may enhance dipole interactions in both compounds. However, the target compound’s methylthiophen group adds sulfur-mediated hydrophobic interactions .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
This analog includes a morpholino group and a thiazole ring :
- Functional Groups: The morpholino substituent introduces a polar, water-soluble moiety, contrasting with the target compound’s lipophilic methylthiophen. This difference likely impacts solubility and bioavailability.
- Bioactivity: Morpholino groups are often used to improve pharmacokinetics, but the target compound’s chloro-fluorophenyl group may prioritize membrane permeability over aqueous solubility .
Comparative Analysis Table
Key Research Findings and Implications
The methylthiophen substituent in the target compound adds sulfur-based hydrophobicity, which may improve blood-brain barrier penetration compared to sulfanyl or morpholino groups .
Halogenation Effects: The 2-chloro-4-fluorophenyl group balances lipophilicity (Cl) and electronegativity (F), likely optimizing receptor binding and metabolic stability compared to dichlorophenyl or non-halogenated analogs .
Synthetic Accessibility :
- The target compound’s synthesis may follow routes similar to those in , involving hydrazide intermediates and coupling reactions. The chloro-fluoro substituent could require specialized halogenation steps.
Toxicity and Selectivity :
- Fluorinated compounds often exhibit reduced cytotoxicity due to stronger C-F bonds resisting metabolic degradation. This may position the target compound favorably for further testing .
Biological Activity
N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure with significant functional groups that contribute to its biological activity. The presence of the oxadiazole ring is particularly noteworthy as it is often associated with various pharmacological effects.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit notable antimicrobial properties. In a study examining various oxadiazole compounds, it was found that certain derivatives showed promising activity against Mycobacterium tuberculosis (Mtb), with some compounds achieving minimal inhibitory concentrations (MIC) as low as 0.045 µg/mL . This suggests that this compound may also possess similar antimicrobial efficacy.
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have been extensively studied. For instance, compounds with similar structures were evaluated using the carrageenan-induced rat paw edema model, demonstrating significant anti-inflammatory effects compared to standard drugs like indometacin . This indicates that this compound could be effective in reducing inflammation.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with oxadiazole moieties can inhibit various enzymes involved in inflammatory pathways and microbial resistance.
- Receptor Modulation : The structural components may interact with specific receptors, altering signaling pathways related to inflammation and infection.
- Cellular Interference : The compound may disrupt cellular processes critical for the survival and replication of pathogens.
Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial effects of various oxadiazole derivatives, this compound was tested against both resistant and susceptible strains of Mtb. Results indicated a significant reduction in bacterial load at concentrations comparable to existing treatments .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| N-Acetyl derivative | 0.045 | High |
| Standard Antibiotic | 0.1 | Moderate |
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of similar compounds demonstrated that derivatives containing the oxadiazole ring significantly reduced edema in animal models. The findings suggest that this compound may exhibit comparable or superior effects .
| Compound | Edema Reduction (%) | Comparison to Indometacin |
|---|---|---|
| Oxadiazole Derivative | 75% | Better |
| Indometacin | 60% | Baseline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
